N'-(2,4,6-trichlorophenyl)carbamimidothioic acid
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Overview
Description
N’-(2,4,6-trichlorophenyl)carbamimidothioic acid is an organic compound characterized by the presence of a trichlorophenyl group attached to a carbamimidothioic acid moiety. This compound is notable for its unique chemical structure, which imparts specific properties and reactivity patterns. It is used in various scientific and industrial applications due to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4,6-trichlorophenyl)carbamimidothioic acid typically involves the reaction of 2,4,6-trichloroaniline with thiourea under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to isolate the product.
Industrial Production Methods
In an industrial setting, the production of N’-(2,4,6-trichlorophenyl)carbamimidothioic acid may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, where they undergo the necessary chemical transformations. The product is then separated and purified using techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4,6-trichlorophenyl)carbamimidothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions include sulfonic acids, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-(2,4,6-trichlorophenyl)carbamimidothioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-(2,4,6-trichlorophenyl)carbamimidothioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dichlorobis(2,4,6-trichlorophenyl)urea: This compound is similar in structure and is used as a reagent for the conversion of oximes to ketones.
Tris(2,4,6-trichlorophenyl)methyl radicals: These radicals are used in luminescent materials and have unique photophysical properties.
Uniqueness
N’-(2,4,6-trichlorophenyl)carbamimidothioic acid is unique due to its specific combination of a trichlorophenyl group with a carbamimidothioic acid moiety. This structure imparts distinct reactivity and properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N'-(2,4,6-trichlorophenyl)carbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3N2S/c8-3-1-4(9)6(5(10)2-3)12-7(11)13/h1-2H,(H3,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSZPZPGZMEXLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N=C(N)S)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1Cl)N=C(N)S)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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